3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Description
3-(Acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 5-chloroindole moiety linked via an ethyl bridge to the benzamide core. The compound’s structure includes:
- Benzamide backbone: Aromatic ring with an amide group at position 1.
- 5-Chloroindole moiety: The chloro group increases lipophilicity and may influence receptor binding.
- Ethyl linker: Provides spatial flexibility for interactions with biological targets.
The acetylamino group could improve pharmacokinetic properties compared to simpler benzamides .
Properties
IUPAC Name |
3-acetamido-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(24)23-16-4-2-3-13(9-16)19(25)21-8-7-14-11-22-18-6-5-15(20)10-17(14)18/h2-6,9-11,22H,7-8H2,1H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOJQFMNSZLVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the chloro group: Chlorination of the indole core at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS).
Attachment of the ethyl chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the benzamide: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride or other suitable reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetyl or benzamide groups.
Scientific Research Applications
3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide:
Key Observations
Substituent Effects: The 5-chloroindole in the target compound enhances lipophilicity compared to 5-methylindole in Compound Y509-1277 . Chloro groups often improve binding to hydrophobic pockets in biological targets. The 3-acetylamino group distinguishes the target compound from analogs lacking this moiety (e.g., Y509-1277). This group may enhance solubility or serve as a hydrogen-bond donor/acceptor.
The methoxy group in Impurity A () increases electron density, which could affect metabolic stability or interaction with cytochrome P450 enzymes .
Linker Modifications: The ethyl linker in the target compound provides flexibility, whereas the diethylaminoethyl chain in Impurity A introduces basicity, affecting cellular uptake and distribution .
Physicochemical and Pharmacological Implications
- Lipophilicity: The 5-chloroindole and benzamide backbone suggest moderate logP values (~3–4), comparable to Y509-1277 but higher than Impurity A (due to the polar diethylamino group).
- Bioactivity: While direct data for the target compound is unavailable, structurally related indole-benzamides (e.g., Y509-1277) are explored in oncology and CNS disorders. The acetylamino group may confer improved ADMET properties over non-acylated analogs.
Biological Activity
3-(Acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, also known by its CAS number 1574399-30-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 408.9 g/mol
Structure
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the acetylamino group and the chloro substituent on the indole ring contributes to its pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism : The compound may act by inhibiting specific kinases involved in cancer cell proliferation, particularly RET kinase, as evidenced by studies on related benzamide derivatives .
- Case Studies : In a study involving various indole derivatives, compounds with similar structures demonstrated marked inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with indole derivatives. The presence of the chloro group is believed to enhance the compound's effectiveness against certain bacterial strains.
Immunomodulatory Effects
The compound may also exhibit immunomodulatory effects. Indole derivatives have been shown to influence immune responses, potentially offering therapeutic benefits in conditions like autoimmune diseases or allergies.
Research Findings
Q & A
Q. What are the optimal synthetic routes for 3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and indole-containing amines. Key steps include:
- Using coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or DCM) to minimize side reactions .
- Purification via column chromatography with gradients of ethyl acetate/hexane . Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
Multimodal characterization is essential:
- 1H/13C NMR : Confirm regiochemistry of the indole and benzamide moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H17ClN3O2: 362.0934) .
- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. What standardized assays are recommended for evaluating its bioactivity in anticancer or antimicrobial studies?
- MTT/PrestoBlue Assays : Measure cytotoxicity against cancer cell lines (e.g., IC50 values in MCF-7 or HepG2) .
- Microdilution Broth Assays : Test antimicrobial activity (MIC values) against Gram-positive/negative strains .
- Enzyme Inhibition Assays : Quantify IC50 for kinases (e.g., EGFR) using fluorescence-based protocols .
Advanced Research Questions
Q. How can molecular docking studies predict target binding modes and guide structural optimization?
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or kinases. Focus on:
- Hydrogen bonding with the indole NH and benzamide carbonyl .
- Hydrophobic contacts from the chloro substituent and acetyl group .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance).
- Structural analogs : Test derivatives to isolate the role of the 5-chloroindole group vs. the acetylaminobenzamide .
- Dose-response curves : Ensure consistency in EC50/IC50 calculations across labs .
Q. How do substituent modifications (e.g., indole halogenation) impact structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., Cl at indole C5) enhance cytotoxicity by increasing membrane permeability .
- Bulkier substituents on the benzamide reduce solubility but improve target selectivity .
- Quantitative SAR (QSAR) models : Use MOE or RDKit to correlate logP, polar surface area, and bioactivity .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH. Monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate in human plasma (37°C, 24h) and quantify remaining compound using UPLC .
Q. Are there alternative catalytic systems for greener synthesis of this compound?
- Pd-catalyzed Cross-Couplings : Replace traditional amidation with Buchwald-Hartwig conditions (e.g., Pd(OAc)2/XantPhos) .
- Microwave-assisted Synthesis : Reduce reaction time from 24h to 1–2h while maintaining >85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
